Product packaging for Aluminum 2,3-naphthalocyanine chloride(Cat. No.:CAS No. 33273-14-2)

Aluminum 2,3-naphthalocyanine chloride

Cat. No.: B12063873
CAS No.: 33273-14-2
M. Wt: 775.2 g/mol
InChI Key: CPNBSRSROUSDIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Trajectory of Naphthalocyanine Macrocycles in Contemporary Chemistry

Naphthalocyanine (Nc) macrocycles, and their metallated derivatives (MNcs), represent a significant evolution from their smaller phthalocyanine (B1677752) (Pc) counterparts. The addition of extra benzene (B151609) rings to form the naphthalene (B1677914) units extends the delocalized π-electron system, which is a fundamental driver of their unique characteristics. alfa-chemistry.com This extended conjugation leads to a notable bathochromic (red) shift in their primary electronic absorption band (the Q-band) into the near-infrared (NIR) region, typically between 750 and 850 nm. nih.gov This property is of paramount importance for applications requiring deep light penetration through biological tissues or for compatibility with specific laser technologies.

The research trajectory of naphthalocyanine macrocycles has been driven by their exceptional photophysical properties and robust chemical and thermal stability. researchgate.net Their special annular geometries and tunable cavities make them excellent candidates for novel supramolecular materials. researchgate.netrsc.org The ability to chelate a wide variety of metals in the central cavity and to be modified with peripheral and axial substituents allows for fine-tuning of their electronic, optical, and solubility properties. nih.gov Consequently, naphthalocyanines are actively investigated for use in:

Nonlinear Optics: The large, conjugated π-system gives rise to significant nonlinear optical (NLO) responses, making them suitable for applications like optical limiting. uni.luacs.org

Photonics and Optoelectronics: Their strong absorption and emission in the NIR spectrum are exploited in the development of organic semiconductor devices and optical filters. acrhem.orgnih.gov

Photosensitizers: In photodynamic therapy (PDT), their ability to absorb NIR light and generate reactive oxygen species is a key advantage. nih.gov The longer wavelength of activation allows for the treatment of deeper or larger tumors. nih.gov

The ongoing research focuses on synthesizing new naphthalocyanine derivatives with tailored properties, understanding their self-assembly and aggregation behaviors, and incorporating them into functional materials and devices. researchgate.netrsc.org

Overview of Aluminum Metallated Phthalocyanines and Naphthalocyanines in Functional Systems

The incorporation of a metal ion into the central cavity of a phthalocyanine or naphthalocyanine macrocycle is a critical step in tailoring the molecule for specific functions. Aluminum, as a trivalent metal (Al³⁺), introduces an out-of-plane axial ligand, typically a chloride ion (Cl⁻), to satisfy its coordination sphere. This feature has profound implications for the molecule's behavior in functional systems.

The axial ligand on the aluminum center, such as in aluminum phthalocyanine chloride (AlPcCl), sterically hinders the face-to-face π-π stacking that leads to aggregation. acs.org Aggregation is a common phenomenon in planar macrocycles that can quench fluorescence and alter electronic properties, which is often detrimental to performance in solution-based applications. chemicalbook.com Therefore, aluminum-metallated phthalocyanines and naphthalocyanines often exhibit a reduced tendency to aggregate compared to their counterparts with divalent metals (like zinc or copper), which can favor a monomeric state in solution. acs.org

Aluminum phthalocyanines are among the most widely studied macrocyclic compounds, with applications ranging from photosensitizers in medicine to charge carriers in organic electronics. uni.luacs.orgsigmaaldrich.com For instance, sulfonated aluminum phthalocyanines are water-soluble and have been investigated extensively for PDT. alfa-chemistry.comnih.gov The photophysical properties of AlPcCl, such as its high fluorescence quantum yield and efficient generation of singlet oxygen, make it an excellent benchmark for second-generation photosensitizers. acs.orgsigmaaldrich.com While less extensively documented than AlPcCl, Aluminum 2,3-naphthalocyanine chloride is expected to build upon these favorable characteristics, pushing the light absorption further into the NIR and opening new possibilities for advanced functional systems.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related compounds is focused on harnessing its unique electronic structure for technological applications. The primary objectives of this research can be categorized as follows:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce high-purity this compound is a fundamental objective. nih.govnih.gov Characterization involves a comprehensive analysis of its structural, spectroscopic, and photophysical properties. This includes determining key parameters such as absorption and emission wavelengths, molar extinction coefficients, and quantum yields of fluorescence and singlet oxygen generation. chemicalbook.comnih.gov

Photophysical and Photochemical Studies: A major focus is on understanding the excited-state dynamics of the molecule. This involves studying the lifetimes of its excited singlet and triplet states, which are crucial for applications in photosensitization and optoelectronics. Research also investigates its photostability, as degradation under intense light can limit device lifetime. nih.gov

Nonlinear Optical (NLO) Properties: Due to the extensive π-conjugation, metallonaphthalocyanines are prime candidates for NLO materials. uni.lu Research aims to quantify the third-order NLO susceptibility (χ⁽³⁾) and assess the compound's potential for optical limiting, where the material's transmittance decreases with increasing incident laser intensity. acs.orgacs.org This is a critical function for protecting sensitive optical sensors and human eyes from high-power laser damage.

Integration into Materials and Devices: A significant goal is to incorporate this compound into functional systems. This includes dispersing it within polymer thin films, creating nanoparticle formulations, or depositing it as an ordered thin film. acs.orgsigmaaldrich.com The objective is to study its properties within these host matrices and to evaluate its performance in prototype devices such as optical limiters, organic thin-film transistors (OTFTs), and photovoltaic cells.

The data below summarizes the fundamental properties of this compound and provides a comparison between the general optical properties of phthalocyanine and naphthalocyanine macrocycles.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number33273-14-2 alfa-chemistry.com
Molecular FormulaC48H24AlClN8 alfa-chemistry.comacrhem.org
Molecular Weight775.2 g/mol alfa-chemistry.com
IUPAC Name54-chloro-13,26,39,52,53,55,56,57-octaza-54-aluminatetradecacyclo[25.25.3.1¹⁴,²⁵.1⁴⁰,⁵¹.0²,¹¹.0⁴,⁹.0¹²,⁵³.0¹⁵,²⁴.0¹⁷,²².0²⁸,³⁷.0³⁰,³⁵.0³⁸,⁵⁵.0⁴¹,⁵⁰.0⁴³,⁴⁸]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene alfa-chemistry.com
Topological Polar Surface Area82.3Ų alfa-chemistry.com

Table 2: General Comparison of Phthalocyanine and Naphthalocyanine Optical Properties

PropertyMetallophthalocyanines (General)Metallonaphthalocyanines (General)Reference
Q-band Absorption Max (λmax)~670-700 nm~770-850 nm alfa-chemistry.comnih.gov
Color in SolutionBlue-GreenGreen-Brown
π-Conjugated System18 π-electronsExtended π-system acs.org
Primary Application AreaDyes, Pigments, PDT, CatalysisNIR-Absorbing Dyes, PDT, NLO, Optoelectronics alfa-chemistry.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H24AlClN8 B12063873 Aluminum 2,3-naphthalocyanine chloride CAS No. 33273-14-2

Properties

CAS No.

33273-14-2

Molecular Formula

C48H24AlClN8

Molecular Weight

775.2 g/mol

IUPAC Name

54-chloro-13,26,39,52,53,55,56,57-octaza-54-aluminatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene

InChI

InChI=1S/C48H24N8.Al.ClH/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;1H/q-2;+3;/p-1

InChI Key

CPNBSRSROUSDIB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Al](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization of Aluminum 2,3 Naphthalocyanine Chloride

Advanced Synthetic Routes to Aluminum 2,3-Naphthalocyanine Chloride Frameworks

The primary and most established method for synthesizing naphthalocyanine frameworks, including this compound, is the cyclotetramerization of the corresponding dinitrile precursor. nih.gov This process involves the template-assisted condensation of four molecules of 2,3-dicyanonaphthalene in the presence of an aluminum source, typically a salt such as aluminum chloride.

The reaction is generally carried out in a high-boiling point solvent, such as quinoline (B57606) or 1-pentanol, at elevated temperatures. The metal salt acts as a template, organizing the four dinitrile units around a central aluminum ion, which facilitates the macrocyclization. An axial chloride ligand is typically coordinated to the aluminum center, resulting in the final this compound product.

Key steps in a typical synthesis involve:

Mixing Precursors : 2,3-dicyanonaphthalene is mixed with a molar excess of anhydrous aluminum chloride in a suitable high-boiling solvent.

Heating/Refluxing : The mixture is heated to temperatures often exceeding 180°C under an inert atmosphere to promote the cyclotetramerization reaction. nih.gov

Purification : After the reaction is complete, the crude product is subjected to extensive purification to remove unreacted starting materials, solvent, and byproducts. This often involves precipitation by adding a non-solvent like methanol, followed by washing with various solvents and sometimes techniques like Soxhlet extraction or column chromatography. nih.gov

While effective, this traditional route can suffer from harsh reaction conditions and the formation of isomeric mixtures, prompting research into more advanced and controlled synthetic pathways. Modern approaches focus on improving yield, purity, and exercising greater control over the final molecular architecture.

Synthetic Route Parameter Traditional Method Advanced Approaches
Precursor 2,3-dicyanonaphthalenePre-functionalized 2,3-dicyanonaphthalene derivatives
Aluminum Source Anhydrous Aluminum ChlorideOrganoaluminum reagents (e.g., Trimethylaluminum) mdpi.com
Solvent High-boiling point (e.g., Quinoline)Lower-boiling point solvents, solvent-free melts
Temperature > 180°CLower temperatures, microwave-assisted heating
Purification Precipitation, extensive washing, chromatographySimplified workup, higher initial purity

Rational Design and Functionalization Strategies for Modulating Electronic and Optical Characteristics

The electronic and optical properties of this compound are intrinsically linked to its extended π-conjugated macrocyclic structure. Rational design and chemical functionalization provide powerful tools to modulate these characteristics for specific applications. Strategies can be broadly categorized into two main areas: modification of the axial ligand and substitution on the peripheral naphthalene (B1677914) units.

Axial Ligand Modification: The chloride anion (Cl⁻) serves as the axial ligand, directly coordinating to the central aluminum atom. This ligand has a notable effect on the molecule's charge distribution and, consequently, its electronic behavior. bohrium.com Replacing the chloride with other ligands, such as hydroxides, alkoxides, or carboxylates, can alter the electron density at the aluminum center, which in turn influences the energy levels of the macrocycle's frontier molecular orbitals. This can lead to shifts in the Q-band absorption, a characteristic feature in the near-infrared region of the spectrum for naphthalocyanines.

Peripheral Functionalization: Attaching functional groups to the outer naphthalene rings is a widely used strategy to fine-tune the compound's properties. nih.gov The introduction of substituents can modify the electronic and optical properties through both inductive and resonance effects.

Electron-donating groups (e.g., alkoxy, amino groups) tend to push electron density into the macrocycle. This typically results in a red-shift (a shift to longer wavelengths) of the Q-band absorption and can enhance the compound's light-harvesting capabilities in the near-infrared spectrum.

Electron-withdrawing groups (e.g., nitro, sulfonyl groups) pull electron density from the macrocycle. This generally causes a blue-shift (a shift to shorter wavelengths) of the main absorption bands.

These modifications not only alter the optical absorption but also impact solubility, aggregation behavior, and excited-state dynamics, which are critical for performance in devices like sensors and in photodynamic therapy. bohrium.comresearchgate.net

Functional Group Type Effect on Q-Band Absorption Impact on Solubility
Alkoxy (-OR)Electron-DonatingRed-shiftIncreases solubility in organic solvents
Amino (-NR₂)Electron-DonatingStrong Red-shiftCan increase polarity and solubility
Phenylthio (-SPh)Electron-DonatingRed-shiftEnhances solubility in organic media
Sulfonyl (-SO₃H)Electron-WithdrawingBlue-shiftIncreases water solubility
Carboxy (-COOH)Electron-WithdrawingBlue-shiftIncreases polarity and water solubility researchgate.net

Green Chemistry Approaches in Naphthalocyanine Synthesis

Traditional synthesis methods for naphthalocyanines often rely on high temperatures and toxic, high-boiling point solvents, posing environmental and safety concerns. In response, green chemistry principles are being increasingly applied to the synthesis of these macrocycles. cnr.it

Key green strategies include:

Use of Environmentally Benign Solvents : Replacing hazardous solvents like quinoline with greener alternatives is a primary focus. Water and alcohols like ethanol (B145695) are being explored as reaction media. For instance, one-pot polycondensation reactions in water have been successfully used for synthesizing related cobalt phthalocyanines. rsc.org

Solvothermal Synthesis : This method involves carrying out the reaction in a closed system (an autoclave) where the solvent is heated above its boiling point, creating high pressure. Solvothermal synthesis can promote crystallization, reduce reaction times, and often allows for the use of more environmentally friendly solvents like ethanol. rsc.orgresearchgate.net This technique has been successfully applied to prepare metal-free phthalocyanine (B1677752) crystals and offers a promising route for naphthalocyanine synthesis. rsc.org

Catalyst-Assisted Reactions : The use of efficient and recyclable catalysts can lower the activation energy of the cyclotetramerization reaction, enabling it to proceed under milder conditions (lower temperatures and pressures). Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to effectively catalyze the formation of the macrocycle in greener solvents. researchgate.netresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. This rapid, uniform heating can also improve yields and reduce the formation of byproducts.

These green approaches not only minimize the environmental impact but can also lead to more efficient and cost-effective production of this compound and its derivatives. rsc.orgrsc.org

Comprehensive Spectroscopic Characterization of Aluminum 2,3 Naphthalocyanine Chloride

Electronic Absorption Spectroscopy: Q-Band and B-Band Analysis of Electronic Transitions

The electronic absorption spectrum of Aluminum 2,3-naphthalocyanine chloride is defined by two principal absorption regions, typical for phthalocyanine (B1677752) and naphthalocyanine macrocycles: the Q-band in the near-infrared and the B-band (also known as the Soret band) in the near-ultraviolet range. researchgate.netnih.gov These bands originate from π-π* electronic transitions within the extensive delocalized 18-electron system of the naphthalocyanine ring. frontiersin.org

The most intense feature is the Q-band, which corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (a₁ᵤ → e₉). nih.gov The position and intensity of the Q-band are highly sensitive to the molecular environment, including the solvent and aggregation state. researchgate.net For instance, in dimethyl sulfoxide (B87167) (DMSO), the maximum absorption peak (λₘₐₓ) of the Q-band for monomeric AlNcCl is observed around 778 nm. In chloroform, this peak experiences a red-shift to approximately 680 nm. nih.gov This solvatochromic shift is indicative of the interactions between the naphthalocyanine ring and the solvent molecules.

The B-band, located in the 300–500 nm region, is attributed to deeper π-π* transitions (a₂ᵤ → e₉). nih.gov It is generally broader and less intense than the Q-band. The presence of vibrational sub-structures, often designated Q₁, Q₂, and Q₃, can also be observed, providing further insight into the electronic structure of the molecule. frontiersin.org

SolventQ-Band λₘₐₓ (nm)B-Band λₘₐₓ (nm)
Dimethyl Sulfoxide (DMSO)~778~340
Chloroform~680Not specified
Ethanol (B145695)~665 (for AlClPc)Not specified
Benzene (B151609)~669 (for FePc)Not specified
Note: Some data points are for related phthalocyanine compounds to provide context.

Fluorescence Emission Spectroscopy: Quantum Yields and Excited State Deactivation Pathways

Upon excitation into its absorption bands, AlNcCl exhibits characteristic fluorescence emission. The fluorescence spectrum is typically a mirror image of the Q-band absorption and is slightly red-shifted (Stokes shift). This emission arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀).

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for evaluating the efficiency of the fluorescence process. nih.gov For related aluminum phthalocyanine compounds, the quantum yield can be significant, with values around 0.46 having been reported for similar molecules on solid supports. rsc.org However, the exact value for AlNcCl can vary depending on the solvent and the degree of aggregation.

The excited state can deactivate through several competing non-radiative pathways:

Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A radiationless transition between states of different spin multiplicity (e.g., S₁ → T₁), leading to the population of the triplet state. This is often a dominant pathway for phthalocyanines and is crucial for applications like photodynamic therapy.

Aggregation-induced Quenching: When AlNcCl molecules aggregate, the fluorescence is often quenched due to intermolecular interactions that favor non-radiative decay pathways. researchgate.net

Transient absorption spectroscopy reveals intermediates with short lifetimes, indicating complex deactivation processes. For a similar compound, aluminum phthalocyanine chloride (AlClPc), transient absorption peaks have been observed at 418 nm, 580 nm, and 627 nm, which are attributed to the stable triple-excited intermediate of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-State ²⁷Al NMR for Structural Elucidation

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials. For AlNcCl, ²⁷Al solid-state NMR is particularly informative for characterizing the central aluminum ion. cdnsciencepub.com

The aluminum ion (Al³⁺) in AlNcCl is in a penta-coordinate, square-pyramidal geometry, bonded to the four isoindole nitrogen atoms of the naphthalocyanine ring and an axial chloride ion. cdnsciencepub.com Since ²⁷Al is a quadrupolar nucleus (spin I = 5/2), its NMR spectrum is highly sensitive to the local electronic environment and symmetry. researchgate.net The interaction of the nuclear electric quadrupole moment with the surrounding electric field gradient (EFG) leads to characteristic broadening of the NMR signal. cdnsciencepub.com

Quadrupolar Parameters and Electric Field Gradient (EFG) Tensor Analysis

The analysis of the ²⁷Al NMR lineshape allows for the extraction of key quadrupolar parameters: the quadrupolar coupling constant (Cq) and the asymmetry parameter (ηq). cdnsciencepub.comresearchgate.net

The quadrupolar coupling constant (Cq) measures the strength of the interaction between the nuclear quadrupole moment and the EFG. It is directly proportional to the largest component of the EFG tensor (Vzz).

The asymmetry parameter (ηq) describes the deviation of the EFG from axial symmetry. It ranges from 0 (axially symmetric) to 1 (fully asymmetric).

For AlNcCl, experimental studies at high magnetic fields (11.7, 14.1, and 21.1 T) have determined the Cq to be in the range of 5.40 to 10.0 MHz and ηq from 0.10 to 0.50. cdnsciencepub.com These values are consistent with the distorted square-pyramidal coordination geometry of the aluminum center. cdnsciencepub.comillinois.edu The EFG tensor's magnitude and orientation provide detailed information about the electronic structure and bonding around the aluminum nucleus. researchgate.net

Chemical Shielding Anisotropy (CSA) Investigations

Chemical Shielding Anisotropy (CSA) refers to the orientation-dependence of the chemical shift. While the ²⁷Al NMR spectrum of AlNcCl is dominated by the large quadrupolar interaction, CSA effects can still be observed and provide complementary structural information. cdnsciencepub.com The analysis of the ²⁷Al NMR spectrum of a stationary sample can reveal a line shape influenced by both the second-order quadrupolar interaction and the CSA. nih.gov

For AlNcCl, a significant ²⁷Al chemical shielding anisotropy with a span of 120 ± 10 ppm has been reported, which is the largest directly observed for an aluminum site in a solid material. cdnsciencepub.com This large CSA reflects the highly anisotropic electronic environment of the penta-coordinate aluminum ion within the macrocyclic ring. cdnsciencepub.com

ParameterDescriptionValue for AlNcCl
Cq Quadrupolar Coupling Constant5.40 - 10.0 MHz cdnsciencepub.com
ηq Asymmetry Parameter0.10 - 0.50 cdnsciencepub.com
CSA Span Chemical Shielding Anisotropy120 ± 10 ppm cdnsciencepub.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. nih.gov The FTIR spectrum of AlNcCl displays a series of characteristic absorption bands that can be assigned to specific molecular vibrations, providing a fingerprint of the compound's structure. researchgate.netnih.gov

The spectrum is typically complex, with numerous bands corresponding to the vibrations of the large naphthalocyanine macrocycle. Key vibrational modes include:

C-H stretching: Vibrations of the peripheral hydrogen atoms on the naphthalene (B1677914) units.

C=C and C=N stretching: Vibrations within the aromatic rings and the bridging nitrogen atoms of the macrocycle.

Macrocycle breathing and deformation modes: Complex coupled vibrations involving the entire ring system.

Al-Cl stretching: Vibration of the axial aluminum-chlorine bond.

Al-N stretching: Vibrations of the bonds between the central aluminum ion and the coordinating nitrogen atoms.

While a complete assignment is complex, FTIR is invaluable for confirming the presence of key functional groups and for studying intermolecular interactions, such as those occurring during aggregation or when the molecule is incorporated into a host matrix. researchgate.net

Light Scattering Techniques: Resonance Light Scattering (RLS) for Aggregate Detection

Resonance Light Scattering (RLS) is a highly sensitive technique used to study the aggregation of molecules in solution. nih.gov When molecules like AlNcCl aggregate, their electronic properties are altered, often leading to changes in the absorption spectrum. The formation of these aggregates, even at very low concentrations, can cause a significant enhancement in the intensity of scattered light, particularly at wavelengths that coincide with the absorption bands of the aggregate. rsc.org

The RLS spectrum of AlNcCl solutions can therefore be used to detect the onset of aggregation. An enhanced scattering signal in the region of the Q-band is a strong indicator of the formation of J-aggregates (head-to-tail) or H-aggregates (face-to-face). This technique is particularly useful because it can detect aggregation at concentrations far below what is detectable by conventional absorption spectroscopy. nih.gov

Theoretical and Computational Investigations of Aluminum 2,3 Naphthalocyanine Chloride

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules and crystalline solids. nih.gov It is founded on the principle that the total energy of a system is a functional of its electron density. nih.gov DFT calculations are widely employed to determine the most stable molecular arrangement, known as geometry optimization, by finding the minimum energy conformation. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. sci-hub.se The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's electron conductivity and the energy required for electronic excitation. sci-hub.segrowingscience.com

In molecules like Aluminum 2,3-naphthalocyanine chloride, the HOMO and LUMO orbitals are typically delocalized over the extensive π-conjugated macrocycle. nih.gov The HOMO is often located around the inner porphyrazine-like ring and the fused naphthalene (B1677914) rings, while the LUMO may be distributed over the entire molecule, including the central aluminum atom and the axial chloride ligand. nih.gov This extensive delocalization is a hallmark of phthalocyanine (B1677752) and naphthalocyanine systems, contributing to their unique electronic and optical properties. For the closely related aluminum phthalocyanine chloride (AlPcCl), a HOMO-LUMO energy gap was calculated to be 2.14 eV using DFT methods. researchgate.net

Table 1: Representative Frontier Orbital Energies
ParameterDescriptionRepresentative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular OrbitalData not available in search results
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalData not available in search results
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO~2.14 (for AlPcCl) researchgate.net

The distribution of the frontier orbitals allows for the analysis of intramolecular charge transfer (ICT) upon electronic excitation. nih.gov When the molecule absorbs light, an electron is promoted from the HOMO to the LUMO. The spatial separation of these orbitals can lead to a redistribution of electron density. nih.gov In this compound, this process typically involves the transfer of electron density from the electron-rich π-conjugated naphthalocyanine ligand (the donor) to other parts of the molecule, potentially including the central metal ion and its axial ligand (the acceptor). nih.gov Understanding these charge transfer pathways is essential for applications in fields like photovoltaics and photocatalysis.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and simulating their spectroscopic properties. researchgate.net It is an extension of DFT that allows for the calculation of excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. youtube.com TD-DFT has become a workhorse for computing UV-Vis spectra due to its balance of computational efficiency and reasonable accuracy for many types of electronic transitions. researchgate.net However, it can face challenges in accurately describing certain states, such as long-range charge-transfer excitations. youtube.com

Naphthalocyanine compounds are characterized by strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. Their absorption spectra are dominated by two main features: an intense Soret band (or B band) in the near-UV region and a Q-band in the red or near-IR region. researchgate.net The Q-band is particularly significant for applications in photodynamic therapy and photonics. researchgate.net

Table 2: Characteristic Spectroscopic Data
Spectral BandTypical Wavelength RegionReference Value (AlPcCl)
Soret Band~300-400 nm~350 nm researchgate.net
Q-Band~600-800 nm~672 nm researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to build mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. elsevierpure.comyoutube.com These models use "molecular descriptors"—numerical values that quantify various aspects of a molecule's structure, such as its steric, electronic, or hydrophobic features. elsevierpure.comyoutube.com

For a series of naphthalocyanine derivatives, QSPR/QSAR models could be developed to predict key parameters without the need for extensive synthesis and experimentation for every new compound. nih.gov For example, a QSPR model could predict properties like solubility, absorption wavelength, or the HOMO-LUMO gap. A QSAR model could predict a biological activity, such as the efficiency of singlet oxygen generation for photodynamic therapy. nih.gov These models are typically built using statistical methods or machine learning on a training set of molecules with known properties or activities and are then validated to ensure their predictive power. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. preprints.org An MEP map displays the electrostatic potential on the surface of a molecule, typically using a color scale. preprints.org Regions of negative potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govpreprints.org

For this compound, an MEP map would likely show a large, electron-rich region of negative potential across the face of the π-conjugated macrocycle. nih.gov In contrast, the areas around the central aluminum ion and the axial chlorine atom would exhibit different electrostatic potentials, indicating their role in intermolecular interactions and chemical reactivity. nih.gov MEP analysis provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species. preprints.org

Molecular Aggregation and Supramolecular Assembly of Aluminum 2,3 Naphthalocyanine Chloride

Characterization of H- and J-Type Aggregate Formation in Solution and Thin Films

The aggregation of naphthalocyanine molecules is primarily driven by strong π-π stacking interactions between the large aromatic macrocycles. This self-assembly can lead to the formation of distinct aggregate types, most notably H-aggregates (hypsochromic) and J-aggregates (bathochromic), which are characterized by their unique spectroscopic signatures. researchgate.net

In solution, the formation of these aggregates is readily observed through changes in the electronic absorption (UV-Vis) spectrum. The sharp, intense Q-band, characteristic of the monomeric (unaggregated) form, experiences either a blue-shift or a red-shift upon aggregation. researchgate.net

H-aggregates: These are typically formed in a face-to-face arrangement of the naphthalocyanine molecules. This cofacial orientation leads to a blue-shift in the Q-band, indicating a higher energy transition. researchgate.net For the analogous AlClPc, H-aggregates are characterized by a blue-shifted band around 640 nm. cyberleninka.ru

J-aggregates: In contrast, J-aggregates are characterized by a red-shift in the Q-band, suggesting a lower energy transition. This is often attributed to a slipped cofacial or edge-to-edge arrangement of the molecules. researchgate.net Studies on AlClPc have shown the appearance of new absorption bands at longer wavelengths, such as around 802 nm, which are indicative of J-type aggregate formation, particularly in solvent systems with a high water content. nih.gov

In thin films, the molecules are in close proximity, which inherently promotes aggregation. The type of aggregate formed (H or J) can be influenced by the deposition technique, substrate, and post-deposition treatments.

Influence of Concentration, Solvent Polarity, and Peripheral Substituents on Aggregation Behavior

The equilibrium between monomeric and aggregated species of Aluminum 2,3-naphthalocyanine chloride is a delicate balance influenced by several key factors.

Concentration: As the concentration of the naphthalocyanine in a solution increases, the likelihood of intermolecular interactions and subsequent aggregation also rises. At very low concentrations, the monomeric form typically dominates, while at higher concentrations, dimers and higher-order aggregates become more prevalent. This concentration-dependent aggregation is a hallmark of phthalocyanine (B1677752) and naphthalocyanine behavior. researchgate.net

Solvent Polarity: The nature of the solvent plays a crucial role in the aggregation process. In polar aprotic solvents like dimethylformamide (DMF), this compound is expected to exist predominantly in its monomeric form. cyberleninka.ruresearchgate.netssau.ru However, in aqueous or high-polarity environments, its hydrophobic nature drives strong aggregation. scispace.comnih.gov For instance, studies on AlClPc in water/ethanol (B145695) mixtures have shown that increasing the water content significantly promotes aggregation, leading to the formation of dimers and larger oligomers. nih.gov A critical water concentration can trigger a dramatic shift from monomers to J-aggregates. researchgate.netssau.ru

FactorInfluence on AggregationExpected Outcome for this compound
Increasing Concentration Promotes intermolecular interactionsShift from monomer to dimer and higher-order aggregates
Increasing Solvent Polarity Enhances hydrophobic interactions, leading to aggregationIncreased aggregation, particularly in aqueous environments
Peripheral Substituents Can sterically hinder or electronically influence π-π stacking(Not applicable for the unsubstituted compound)

Table 1: Factors Influencing the Aggregation of this compound

Strategies for Controlling and Mitigating Aggregation Phenomena

The aggregation of naphthalocyanines can be either a desirable or undesirable phenomenon depending on the intended application. Therefore, strategies to control and mitigate aggregation are of significant scientific interest.

For the peripherally unsubstituted this compound, the primary methods for controlling aggregation in solution revolve around the careful selection of solvent and concentration. To maintain a monomeric state, non-aggregating solvents and low concentrations are essential.

In applications where aggregation is detrimental, several strategies, developed primarily for phthalocyanines but applicable to naphthalocyanines, can be employed:

Use of Surfactants: Encapsulating the naphthalocyanine molecules within micelles formed by surfactants can effectively isolate them and prevent aggregation, even in aqueous media.

Incorporation into Nanoparticles: Associating the naphthalocyanine with polymeric nanoparticles is another effective method to prevent aggregation and improve its dispersibility in aqueous systems.

Axial Ligand Modification: While the chloride ion is the axial ligand in this case, studies on related compounds have shown that modifying the axial ligand can influence the packing in the solid state and, consequently, the aggregation behavior.

Self-Assembly Mechanisms and Supramolecular Architectures

The self-assembly of this compound is governed by non-covalent interactions, with π-π stacking being the dominant force. This spontaneous organization can lead to the formation of well-defined supramolecular architectures.

In the solid state or in thin films, these molecules can form columnar structures where the planar macrocycles stack on top of one another. The arrangement within these columns dictates the electronic properties of the resulting material.

The self-assembly process is not limited to simple one-dimensional stacks. By introducing specific functional groups (though not present in the parent compound of this article), more complex and hierarchical supramolecular structures can be achieved. These can include two-dimensional sheets and three-dimensional networks. The study of these architectures is a burgeoning field, with the potential to create novel materials with tailored optical and electronic properties.

Advanced Photophysical Properties and Excited State Dynamics of Aluminum 2,3 Naphthalocyanine Chloride

Photoexcitation and Light-Harvesting Capabilities in the Red/Near-Infrared Region

Aluminum 2,3-naphthalocyanine chloride is a member of the naphthalocyanine family of compounds, which are structural analogues of phthalocyanines with an extended π-conjugated system. This extension of the aromatic system, resulting from the fusion of benzene (B151609) rings to the outer positions of the phthalocyanine (B1677752) macrocycle, is fundamental to its photophysical properties. The most significant consequence of this extended conjugation is a substantial bathochromic (red) shift of the compound's main electronic absorption bands.

Like phthalocyanines, the electronic absorption spectrum of this compound is dominated by two primary features: the Soret band in the ultraviolet region and, more importantly for many applications, the Q-band in the red to near-infrared (NIR) region of the electromagnetic spectrum. nih.govnih.gov The Q-band absorption is particularly intense, a characteristic indicated by a high molar absorption coefficient. nih.gov This strong absorption in the 670-800 nm window is critical for applications requiring deep tissue penetration of light, as biological tissues have minimal absorption in this "phototherapeutic window."

The photoexcitation process begins with the absorption of a photon of appropriate energy, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). For this compound, the key transition is the S₀ → S₁ transition, which corresponds to the Q-band. The extended π-conjugation in the naphthalocyanine core allows it to efficiently capture low-energy photons in the NIR region, a capability superior to that of many first-generation photosensitizers. nih.gov Research on related naphthalocyanine derivatives demonstrates that this structural modification effectively shifts both the Q-band absorption and fluorescence emission into the NIR region. nih.gov

Table 1: Comparative Photophysical Absorption Properties
Compound FamilyTypical Q-Band Absorption RegionKey Structural FeatureSignificance
Phthalocyanines~670 nmTetrabenzoporphyrazine CoreStrong absorption in the red spectral region. researchgate.net
Naphthalocyanines>750 nmExtended π-Conjugation (Fused Naphthyl Units)Bathochromic shift to the Near-Infrared (NIR) region, enhancing light penetration in tissue. nih.gov

Singlet Oxygen Generation Mechanisms and Efficiency

Upon photoexcitation to the first excited singlet state (S₁), this compound can undergo several relaxation processes. While it can relax to the ground state (S₀) via fluorescence, a crucial pathway for its photodynamic activity is intersystem crossing (ISC) to a long-lived excited triplet state (T₁). researchgate.net This process is a key feature for efficient photosensitizers.

The generation of singlet oxygen (¹O₂) from this compound proceeds primarily through a Type II photochemical reaction. nih.gov In this mechanism, the photosensitizer in its excited triplet state (T₁) interacts with ground-state molecular oxygen (³O₂), which is naturally a triplet species. nih.govmdpi.com Through a process called triplet-triplet annihilation or energy transfer, the naphthalocyanine returns to its ground state (S₀) while transferring its energy to the molecular oxygen, promoting it to its highly reactive excited singlet state (¹O₂). mdpi.com For this energy transfer to be efficient, the triplet state energy of the photosensitizer (E_T) must be higher than the energy required to excite oxygen to its singlet state, which is approximately 94.3 kJ/mol. mdpi.com

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Naphthalocyanines exhibit excellent efficiency in this regard. For instance, a hydrophilic zinc naphthalocyanine derivative was reported to have a very high singlet oxygen quantum yield of 0.66, demonstrating superior NIR photodynamic efficiency compared to related phthalocyanines. nih.gov The quantum yield is highly dependent on the molecular environment; aggregation of photosensitizer molecules typically leads to a significant decrease in singlet oxygen generation. researchgate.net Therefore, maintaining the compound in its monomeric form is crucial for optimal activity. researchgate.net

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) for Related Aluminum Photosensitizers
CompoundSolvent/MediumAggregation StateReported ΦΔReference
Sulfonated Aluminum Phthalocyanine (avg. 3 sulfo groups)Aqueous Buffer (pH 7.4)Monomeric0.42 ± 0.06 researchgate.net
Aluminum Tetra-4-sulfophthalocyanineAqueous Buffer (pH 7.4)Dimeric0.22 ± 0.03 researchgate.net
Sulfonated Aluminum Phthalocyanine (avg. 2 sulfo groups)Aqueous Buffer + Triton X-100Partially Deaggregated0.15 ± 0.02 researchgate.net
Zinc Naphthalocyanine DerivativeNot SpecifiedNot Specified0.66 nih.gov

Photodegradation Pathways and Photostability Assessment

Photostability is a critical parameter for a photosensitizer, defining its ability to withstand multiple cycles of photoexcitation and relaxation without undergoing irreversible chemical change. Phthalocyanine and naphthalocyanine macrocycles are generally recognized for their high chemical and photostability. nih.govresearchgate.net However, under prolonged and intense irradiation, they are susceptible to photodegradation, also known as photobleaching.

The primary pathway for photodegradation involves the reaction of the photosensitizer molecule itself with the reactive oxygen species (ROS), particularly singlet oxygen, that it generates. This self-destruction process leads to the oxidation and subsequent breakdown of the macrocyclic ring structure. This is experimentally observed as a decline in the compound's characteristic absorption (particularly the Q-band) and fluorescence intensity over the course of irradiation. nih.gov

In studies of related aluminum phthalocyanines, irradiation at wavelengths corresponding to the Q-band initially caused an increase in fluorescence intensity, potentially due to disaggregation, but this was followed by a steady decline attributed to photodegradation. nih.gov The rate of photodegradation is influenced by several factors, including the concentration of the photosensitizer, the local oxygen concentration, and the intensity of the light source. While photodegradation can limit the effective lifetime of the photosensitizer in an application, it can also serve as an implicit dosimetric tool, as the loss of fluorescence can be monitored to track the progress of a photodynamic process.

Femtosecond Dynamics and Time-Resolved Fluorescence Studies

The events following photoexcitation occur on timescales ranging from femtoseconds to nanoseconds. These ultrafast dynamics are investigated using techniques such as time-resolved fluorescence spectroscopy and femtosecond transient absorption spectroscopy. A key parameter obtained from these studies is the fluorescence lifetime (τf), which is the average time the molecule spends in the excited singlet state before returning to the ground state.

For related compounds like disulphonated aluminium phthalocyanine (AlS₂Pc), fluorescence decay kinetics are often complex and cannot be described by a single exponential decay. nih.govnih.gov Instead, they are typically fitted to a multi-exponential model, indicating the presence of multiple distinct species or de-excitation pathways in the sample. nih.gov For example, in the presence of human serum albumin, AlS₂Pc exhibited two fluorescence lifetime components of 5.5 ns and 1 ns. nih.gov When localized within cells, lifetime components of 6.1 ns and 2.2 ns were observed. nih.gov

This non-monoexponential behavior can be attributed to several factors:

Aggregation: The formation of dimers and higher-order aggregates is a primary cause of fluorescence quenching. These aggregates often have very short excited-state lifetimes or are non-fluorescent, acting as energy sinks. nih.gov

Environmental Heterogeneity: The distribution of the photosensitizer into different microenvironments, such as binding to various proteins or cellular organelles, results in a range of different excited-state lifetimes. nih.gov

These time-resolved studies provide fundamental insights into the mechanisms of energy transfer, quenching, and intersystem crossing that are central to the function of this compound as a photosensitizer.

Table 3: Representative Fluorescence Lifetime Data for Related Aluminum Phthalocyanines
CompoundEnvironmentObserved Lifetime Components (τ)Primary Dynamic ProcessReference
Disulphonated Aluminium Phthalocyanine (AlS₂Pc)Bound to Human Serum Albumin5.5 ns (dominant), 1 ns (minor)Fluorescence from protein-bound monomer. nih.gov
Disulphonated Aluminium Phthalocyanine (AlS₂Pc)Inside Leukaemic K562 Cells6.1 ns, 2.2 nsFluorescence from intracellularly localized species. nih.gov
Disulphonated Aluminium Phthalocyanine (AlS₂Pc)Concentrated solutionNon-monoexponential, shortening with concentrationFörster energy transfer and quenching by dimers. nih.gov

Applications of Aluminum 2,3 Naphthalocyanine Chloride in Advanced Functional Materials

Organic Photovoltaic (OPV) Devices and Energy Conversion Efficiency

Aluminum 2,3-naphthalocyanine chloride is investigated for its potential as a photosensitizer in organic photovoltaic (OPV) devices due to its strong absorption in the near-infrared (NIR) region of the solar spectrum. Naphthalocyanines, in general, are recognized for their high molar extinction coefficients and tunable electronic properties, making them suitable candidates for the active layer in solar cells. nih.gov The larger π-conjugated system in naphthalocyanines compared to phthalocyanines results in a smaller bandgap and a red-shifted absorption, which is advantageous for capturing a broader range of solar radiation. nih.gov

While specific data on the energy conversion efficiency of OPVs exclusively using this compound is limited in the reviewed literature, studies on related aluminum phthalocyanine (B1677752) (AlPc) compounds provide insights into their potential performance. For instance, the substitution of the axial ligand from chloride to fluoride (B91410) in aluminum phthalocyanine has been shown to significantly alter the electronic properties and performance in OPV devices. rsc.org

In the context of OPVs, this compound can function as the electron donor material in a donor-acceptor (D-A) heterojunction. This is a common architecture in organic solar cells where a material with good hole-transporting properties (the donor) is paired with a material with good electron-transporting properties (the acceptor). The interface between these two materials is where the crucial process of exciton (B1674681) dissociation into free charge carriers occurs.

Naphthalocyanines have been explored as donor materials in bulk heterojunction (BHJ) structures, where the donor and acceptor materials are blended together to create a large interfacial area for efficient charge separation. nih.gov For example, vanadyl 2,11,20,29-tetra tert-butyl 2,3-naphthalocyanine (VTTBNc) has been used as a donor with fullerene acceptors in BHJ organic photodiodes, demonstrating the potential of the naphthalocyanine core in such device architectures. nih.gov While specific examples with this compound are not detailed in the provided search results, its fundamental properties suggest its suitability for similar applications. The performance of such devices is highly dependent on the morphology of the blend and the energy level alignment between the donor and acceptor.

The efficiency of an OPV device is critically dependent on the transport of separated charges to their respective electrodes. The molecular packing and crystallinity of the active layer materials play a significant role in determining their charge carrier mobility. Phthalocyanines and naphthalocyanines are known to self-assemble into ordered structures, which can facilitate charge transport. acs.org

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of this compound are key parameters that govern the open-circuit voltage (Voc) of the OPV device and the driving force for exciton dissociation at the D-A interface. The HOMO and LUMO levels of a related compound, vanadyl 2,11,20,29-tetra tert-butyl 2,3-naphthalocyanine, were determined to be -5.14 eV and -3.74 eV, respectively. nih.gov These values provide an estimate for the electronic structure of naphthalocyanine-based donors. Efficient charge separation occurs when the energy offset between the LUMO of the donor and the LUMO of the acceptor is sufficient to overcome the exciton binding energy. Subsequently, the separated electrons and holes must be transported through the acceptor and donor phases, respectively, to the electrodes with minimal recombination. The inherent charge transport properties of naphthalocyanines make them promising materials for facilitating this process. acs.orgmdpi.com

Non-Linear Optical (NLO) Materials for Photonics

This compound is a candidate for applications in non-linear optical (NLO) materials, particularly for optical limiting. NLO materials exhibit a change in their optical properties, such as absorption or refraction, in response to high-intensity light. This characteristic is valuable for protecting sensitive optical sensors and for applications in optical switching. nasa.govinstras.com

The third-order NLO response of a material is quantified by its third-order nonlinear optical susceptibility, χ(3). Phthalocyanines and naphthalocyanines are known to possess large χ(3) values due to their extensive two-dimensional π-electron delocalization. scilit.comscispace.com

Table 1: Third-Order NLO Susceptibility of a Metallo-Naphthalocyanine

Compound Wavelength (μm) χ(3) (-3ω;ω,ω,ω) (esu)
Silicon Naphthalocyanine (SiNc) 1.5 10⁻¹⁰

Data from a study on various metallo-naphthalocyanine derivatives, providing an indication of the NLO properties of this class of compounds. scilit.com

Optical limiting is a key NLO phenomenon where the transmittance of a material decreases with increasing incident laser intensity. This effect is crucial for protecting optical sensors from damage by high-power laser pulses. The mechanism behind optical limiting in naphthalocyanines is often attributed to reverse saturable absorption (RSA), where the excited state absorption cross-section is larger than the ground state absorption cross-section. nasa.govresearching.cn

Measurements on solutions of metallo-naphthalocyanines have demonstrated their optical limiting capabilities. nasa.gov For instance, studies using nanosecond laser pulses at 532 nm have shown limiting throughputs in the millijoule range. nasa.gov The dynamic range of this limiting behavior can span several orders of magnitude in incident energy. nasa.gov The prompt limiting response is often due to strong singlet-singlet absorption, while longer timescale limiting can be attributed to triplet-triplet absorption. nasa.gov The presence of a heavy central metal atom can enhance the intersystem crossing rate, which can improve the optical limiting performance by populating the triplet state more efficiently. researching.cn

Chemo/Biosensing Platforms and Organic Thin-Film Transistors (OTFTs)

The application of this compound in chemosensing platforms and organic thin-film transistors (OTFTs) is an emerging area of research. The electrical properties of organic semiconductors like naphthalocyanines can be sensitive to the presence of certain analytes, making them suitable for use as the active layer in chemical sensors. researchgate.net

While specific studies on this compound in these applications are not widely reported, research on related phthalocyanine-based OTFTs provides a strong basis for their potential. acs.orgresearchgate.netacs.org For example, chloro-aluminum phthalocyanine has been successfully used in OTFTs for the detection of cannabinoids. rsc.org These sensors operate by measuring the change in the transistor's electrical characteristics, such as current and mobility, upon exposure to the target analyte. rsc.org

Naphthalocyanine thin films have been used to fabricate field-effect transistors that exhibit p-channel operation. worktribe.com The charge carrier mobility in these devices is highly dependent on the deposition conditions and the resulting film morphology. worktribe.com The sensitivity of these devices to the surrounding atmosphere suggests their potential for gas sensing applications. worktribe.com The development of OTFT-based sensors using this compound could offer a low-cost and versatile platform for detecting a variety of chemical and biological species.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
Aluminum Phthalocyanine Chloride AlPcCl
Fullerene C60 C60
Vanadyl 2,11,20,29-tetra tert-butyl 2,3-naphthalocyanine VTTBNc
Silicon Naphthalocyanine SiNc

Semiconducting Layer Design and Sensing Mechanisms

The application of naphthalocyanine and phthalocyanine complexes as the active semiconducting layer in chemical sensors is a growing area of research. These sensors often operate on the principle of an Organic Thin-Film Transistor (OTFT), where the interaction between the analyte and the semiconducting layer modulates the transistor's electrical output, such as current or mobility.

Research into chloro-aluminum phthalocyanine (AlClPc), a closely related compound, demonstrates the viability of this approach for sensing applications. In one study, AlClPc-based OTFTs were optimized for the detection of cannabinoids. The central aluminum chloride atom influences the molecular packing in the thin film, creating a structure that is particularly susceptible to interactions with analyte molecules. appliedmaterials.com The sensing mechanism is linked to physical changes in the active layer, where analyte molecules interact with the semiconductor, altering the thin-film morphology and, consequently, the charge transport properties of the device. appliedmaterials.comnih.gov Key findings from the optimization of these sensor devices are summarized below.

ParameterObservationImpact on Sensing
Film Thickness Thinner films (e.g., 30 nm) exhibited increased surface roughness.The increased surface area on rougher, thinner films led to an improved sensing response. nih.gov
Analyte Interaction Exposure to Δ9-tetrahydrocannabinol (THC) did not significantly change the molecular orientation within the film.The sensing response is attributed to increased thin-film surface area rather than a change in molecular packing. nih.gov
Device Geometry (W/L) Increasing the width-to-length ratio of the electrodes improved charge carrier mobility and on-current (Ion).While device performance was enhanced, it had a limited effect on the ultimate sensitivity to the analyte. appliedmaterials.com

Furthermore, modified aluminum phthalocyanine complexes have been integrated with multi-walled carbon nanotubes (MWCNTs) to create novel electrochemical sensors. In a study using an aluminum(III) tetra methoxyquinoline–carboxamide phthalocyanine, the composite material was applied to a glassy carbon electrode. nih.gov This design leverages the high surface area of the MWCNTs and the electrochemical properties of the phthalocyanine complex to enable the sensitive detection of glucose and hydrogen peroxide. nih.gov The phthalocyanine's structure provides an accessible surface area for charge storage, which is enhanced by the presence of the nanotubes, demonstrating a versatile approach to semiconducting layer design for sensing. nih.gov

Photocatalysis for Environmental Remediation and Energy Conversion

Photocatalysis has emerged as a promising technology for addressing environmental pollution and developing sustainable energy sources. nih.gov The process utilizes a photocatalyst that, upon absorbing light, generates highly reactive oxygen species (ROS) or electron-hole pairs capable of driving chemical reactions. nih.govresearchgate.net Phthalocyanine dyes, including naphthalocyanine derivatives, are valued as photosensitizers in these systems because their intense absorption of visible and near-infrared light complements the UV absorption of common semiconductor supports like titanium dioxide (TiO₂). nih.gov

The photocatalytic degradation of persistent organic pollutants in wastewater is a critical application for environmental remediation. mdpi.com The mechanism relies on the photosensitizer—in this case, this compound—absorbing light and transferring that energy to molecular oxygen, creating singlet oxygen and other ROS. These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, less toxic compounds, and ultimately to carbon dioxide and water. researchgate.net

While direct studies on this compound for pollutant degradation are not prevalent, the extensive research on the closely related aluminum phthalocyanine chloride (AlClPc) in photodynamic therapy (PDT) provides a strong analogous mechanism. In PDT, AlClPc is used to generate ROS to destroy cancer cells. icmol.es This proven ability to produce ROS upon light irradiation is the same principle required for the photocatalytic degradation of pollutants. researchgate.neticmol.es The process involves the following key steps:

Light Absorption : The naphthalocyanine molecule absorbs a photon, moving from its ground state to an excited singlet state.

Intersystem Crossing : The molecule transitions to a longer-lived excited triplet state.

Energy Transfer : In its triplet state, the molecule transfers energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Pollutant Degradation : The generated singlet oxygen and other potential ROS attack and degrade organic pollutant molecules present in the water. researchgate.net

The effectiveness of such a system depends on factors like the concentration of the photosensitizer and its ability to avoid aggregation in aqueous media, which can quench its photocatalytic activity. icmol.es

The quest for clean energy has driven research into photocatalytic water splitting to produce hydrogen. researchgate.net One prominent method is the use of dye-sensitized photocatalyst systems, where a photosensitizer dye is paired with a semiconductor material (like TiO₂) and a co-catalyst (like platinum). capes.gov.br

In this framework, this compound is a strong candidate for the role of the photosensitizer. Its function is to absorb solar energy, particularly in the visible and NIR spectrum where solar flux is high, and inject an electron into the conduction band of the semiconductor. This process initiates the water-splitting reaction. The general mechanism is as follows:

Light Excitation : The this compound molecule absorbs a photon, becoming electronically excited.

Electron Injection : The excited dye injects an electron into the conduction band of the attached semiconductor (e.g., TiO₂).

Hydrogen Evolution : The electron travels through the semiconductor to a platinum co-catalyst site, where it reduces a proton (H⁺) from water to produce a hydrogen atom. Two hydrogen atoms then combine to form hydrogen gas (H₂).

Dye Regeneration : The oxidized dye molecule is regenerated by an electron donor in the system, allowing the cycle to repeat. capes.gov.br

Corrosion Inhibition in Metallic Systems

Organic compounds, particularly large macrocyclic molecules like phthalocyanines and naphthalocyanines, have been investigated as effective corrosion inhibitors for metals such as aluminum in acidic environments. dtic.mil The inhibition mechanism is based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. dtic.milalfa-chemistry.com

The large, planar structure of naphthalocyanine molecules facilitates strong adsorption onto the metal surface. dtic.mil Studies on related phthalocyanine compounds show that they can act as mixed-type inhibitors but often function predominantly as cathodic inhibitors, slowing the hydrogen evolution reaction on the metal surface. dtic.mil The key factors influencing their performance include:

Adsorption : The efficiency of inhibition is directly related to the degree of surface coverage by the adsorbed molecules. The process often fits the Langmuir adsorption isotherm model. dtic.milalfa-chemistry.com

Molecular Structure : The presence of heteroatoms (like nitrogen) and the extensive π-electron system in the naphthalocyanine ring allows for strong interaction with the metal surface. Research on a related precursor, 2,3-diaminonaphthalene, showed that the naphthalene (B1677914) structure itself has an affinity for the aluminum surface, which is enhanced in the full macrocycle. alfa-chemistry.com

Concentration and Temperature : Inhibition efficiency typically increases with a higher concentration of the inhibitor but may decrease at higher temperatures, which can be indicative of a physisorption mechanism where the inhibitor is physically adsorbed to the surface. dtic.milalfa-chemistry.com

The use of phthalocyanine derivatives has demonstrated significant corrosion inhibition, and the similar properties of this compound suggest its potential in protecting metallic systems. dtic.miluni.lu

Molecular Electronics and Optoelectronic Devices

Optoelectronic devices are electronic components that detect, control, or emit light. appliedmaterials.com this compound and its phthalocyanine analogues are quintessential materials for molecular electronics and optoelectronics due to their excellent thermal stability, high charge carrier mobilities, and strong light absorption. These properties have led to their use in a variety of devices, including organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs).

In OPVs, these molecules act as the electron donor material in a heterojunction with an electron acceptor, such as fullerene (C₆₀). The substitution of the central metal ion and the macrocycle itself can tune the material's highest occupied molecular orbital (HOMO) energy level. For instance, cells made with aluminum phthalocyanine chloride (AlPcCl) have shown significantly higher open-circuit voltages compared to those made with copper phthalocyanine (CuPc), leading to a 1.8 times higher power conversion efficiency. This is attributed to the larger HOMO energy of the AlPcCl molecule.

Organic photoconductive films (OPFs) are a key technology in light detection, particularly for applications like advanced image sensors. An OPF operates by absorbing light and generating charge carriers (electron-hole pairs), which are then collected by electrodes under an applied voltage, producing a photocurrent.

While specific data on this compound in OPFs is limited, research on the analogous Boron sub-2,3-naphthalocyanine chloride (SubNc) provides a clear blueprint for its application. In a study of a SubNc-based OPF, the material served as the red-sensitive photoconductive layer, absorbing light strongly with a peak at 695 nm. The device structure was meticulously designed to maximize performance.

Table: Representative Organic Photoconductive Film Device Structure

Layer Material Thickness (nm) Purpose
Substrate Glass - Structural base
Electrode Indium Zinc Oxide (IZO) 100 Transparent anode
Hole-Blocking Layer spiro-2CBP 30 Blocks electron injection from the anode
Photoconductive Layer SubNc 50 Absorbs light and generates charge carriers
Electron-Blocking Layer Alq₃ 30 Blocks hole injection from the cathode
Electrode Aluminum (Al) 50 Cathode

Data derived from a study on Boron sub-2,3-naphthalocyanine chloride (SubNc), an analogue of this compound.

This device architecture proved highly effective, achieving an external quantum efficiency (EQE) of 80% at an applied bias of 15 V. The blocking layers were crucial in suppressing the dark current to a very low density of 20 nA/cm², enhancing the signal-to-noise ratio. These results indicate that naphthalocyanine-based compounds are excellent candidates for highly sensitive OPFs, and this compound, with its similar photophysical properties, is expected to perform comparably in such devices.

Hybrid Materials and Nanocomposites Incorporating Aluminum 2,3 Naphthalocyanine Chloride

Integration with Carbon-Based Nanomaterials (e.g., Graphene, Carbon Nanotubes)

The incorporation of Aluminum 2,3-naphthalocyanine chloride with carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) can lead to hybrid materials with synergistic properties. While specific research on this compound is limited, studies on similar aluminum phthalocyanine (B1677752) (AlPc) compounds provide insight into these interactions.

Graphene has been shown to prevent the aggregation of aluminum phthalocyanine chloride (AlClPc), which is crucial for maintaining its monomeric form and, consequently, its desirable photophysical properties. researchgate.netcyberleninka.ru The interaction between the phthalocyanine and graphene is attributed to the formation of a surface complex with charge transfer. researchgate.net This interaction can be valuable for applications in biomedical research and materials science. researchgate.net

The combination of aluminum with carbon nanotubes has been explored for creating reinforced composites. The addition of CNTs to an aluminum matrix can significantly enhance the mechanical properties of the material. For instance, the tensile strength of aluminum composites can be increased with the incorporation of CNTs. However, the electrical conductivity of such composites may decrease due to the random dispersion of CNTs and electron scattering at the CNT-aluminum interface. cas.cn In some cases, with specific processing techniques like friction stir processing, the electrical conductivity can be preserved or even slightly increased. researchgate.net

Table 1: Mechanical and Electrical Properties of Aluminum-Carbon Nanotube Composites

Composite Material Tensile Strength (MPa) Electrical Conductivity (MS/m)
Pure Aluminum 260 -
Al + 1.5 wt% CNTs 348 28.9
6061Al Alloy 337 27.3

Note: Data is for general aluminum-CNT composites and not specifically with this compound.

Conjugation with Plasmonic Nanoparticles (e.g., Gold Nanoparticles) for Enhanced Properties

The conjugation of phthalocyanines with plasmonic nanoparticles, particularly gold nanoparticles (AuNPs), can lead to a significant enhancement of their optical properties through a phenomenon known as metal-enhanced fluorescence (MEF). While specific studies on this compound are not widely available, research on sulfonated aluminum phthalocyanine (AlPcS) demonstrates the potential of this approach.

The fluorescence of AlPcS can be dramatically increased when conjugated with gold nanocubes, with enhancement factors reaching up to 150 times. nih.gov This enhancement is attributed to the localized surface plasmon resonance (LSPR) of the gold nanoparticles, which can increase the radiative decay rate of the fluorophore and improve its quantum yield. The degree of enhancement is highly dependent on the shape and size of the nanoparticles, as well as the distance between the nanoparticle and the fluorophore. nih.govnih.gov For instance, gold nanorods with LSPR bands in the near-infrared region (800-900 nm) showed a more modest fluorescence enhancement of 2-6 times for AlPcS. nih.gov

This plasmonic enhancement is not limited to fluorescence. Surface-enhanced Raman scattering (SERS) is another technique that benefits from the interaction with plasmonic nanoparticles. The electromagnetic fields generated by the excitation of surface plasmons on metallic nanoparticles can amplify the Raman signal of adsorbed molecules by several orders of magnitude, enabling the detection of even single molecules. mdpi.comsci-hub.box

Table 2: Fluorescence Enhancement of Sulfonated Aluminum Phthalocyanine (AlPcS) with Gold Nanoparticles

Plasmonic Nanoparticle LSPR Peak (nm) Fluorescence Enhancement Factor
Gold Nanocubes - ~150
Gold Nanorods (low aspect ratio) 600-750 Quenching

Note: Data is for sulfonated aluminum phthalocyanine and not specifically this compound.

Fabrication of Polymer/Naphthalocyanine Thin Films and Their Performance

The fabrication of thin films incorporating naphthalocyanines into polymer matrices is a promising approach for the development of organic electronic devices. Soluble precursors of 2,3-naphthalocyanine have been developed that can be converted into insoluble semiconducting thin films via spin-coating followed by heating. nih.govrsc.org This method allows for the straightforward fabrication of active layers for devices like thin-film transistors. nih.gov

The performance of these films is influenced by the choice of polymer and the processing conditions. For instance, doping polyvinyl chloride (PVC) thin films with trimeric metallo-phthalocyanines has been shown to result in materials with significant nonlinear absorption and optical limiting properties. researchgate.net These properties are crucial for protecting sensitive optical components from high-intensity laser radiation. The nonlinear absorption coefficient and the saturation fluence are key parameters that characterize the optical limiting performance of these materials. researchgate.net

The incorporation of naphthalocyanines into polymer films can be achieved through various techniques, including solution casting and spin coating. The resulting films can exhibit a range of optical and electronic properties depending on the concentration of the naphthalocyanine and its interaction with the polymer matrix.

Table 3: Optical Limiting Parameters of Metallo-Phthalocyanine/PVC Composite Films

Phthalocyanine Compound Nonlinear Absorption Coefficient (βeff) (cm/GW) Saturation Fluence (Fsat) (J/cm²)
ZnPc in PVC 1.2 x 10³ 0.4

Note: Data is for trimeric zinc and copper phthalocyanines in PVC and not specifically this compound.

Metal Oxide Semiconductor-Based Nanocomposites (e.g., TiO₂)

Nanocomposites of this compound with metal oxide semiconductors like titanium dioxide (TiO₂) are of interest for applications in photocatalysis and solar energy conversion. TiO₂ is a widely used photocatalyst due to its low cost, chemical stability, and high reactivity. mdpi.com When combined with a photosensitizer like a phthalocyanine, the resulting nanocomposite can exhibit enhanced photocatalytic activity under visible light.

The mechanism of enhancement involves the photosensitizer absorbing light and transferring energy or an electron to the TiO₂. This charge transfer process generates electron-hole pairs in the semiconductor, which can then participate in redox reactions to degrade organic pollutants or generate hydrogen. mdpi.com The efficiency of this process depends on the energy level alignment between the phthalocyanine and the TiO₂.

Table 4: Photocatalytic Degradation of Pollutants using TiO₂-Based Systems

Pollutant TiO₂ System Degradation Efficiency
Alachlor TiO₂-P25 with 300 nm UV light High quantum yield
Rhodamine B TiO₂ on PAA/β-CD fibers with UV light 85% degradation
2,4-D TiO₂ on alumina balls with UV-A light -

Note: Data is for general TiO₂ photocatalysis and not specifically with this compound.

Future Directions and Emerging Research Avenues for Aluminum 2,3 Naphthalocyanine Chloride

Rational Design Principles for Tailored Optical and Electronic Properties

The future development of Aluminum 2,3-naphthalocyanine chloride-based materials is increasingly reliant on rational design principles that allow for the precise tuning of their optical and electronic characteristics. This approach moves beyond empirical experimentation to a more predictive and targeted methodology, utilizing computational and synthetic strategies to engineer molecules with desired functionalities.

A key strategy involves the functionalization of the peripheral naphthalocyanine macrocycle. Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in this regard. researchgate.netbohrium.com By modeling the effects of adding different substituent groups (e.g., electron-donating or electron-withdrawing groups) to the core structure, researchers can predict changes in the molecule's frontier orbital energy levels (HOMO and LUMO). researchgate.netbohrium.com This, in turn, allows for the tailoring of the optical band gap and redox properties. For instance, DFT calculations can guide the synthesis of derivatives with enhanced absorption in specific regions of the solar spectrum, a crucial aspect for improving photovoltaic efficiency. researchgate.net

Another powerful design principle is the modification of the axial ligand attached to the central aluminum atom. A compelling example is the substitution of the chloride (Cl) ligand with a fluoride (B91410) (F) ligand in the related aluminum phthalocyanine (B1677752). This seemingly minor change results in significant shifts in optoelectronic properties. rsc.org The switch from chloro aluminum phthalocyanine (Cl-AlPc) to fluoro aluminum phthalocyanine (F-AlPc) induces a substantial blue shift in the solid-state absorption spectrum (≈130 nm) and alters the work function and HOMO energy level by as much as 1 eV. rsc.org This demonstrates that axial ligand modification is a highly effective tool for tuning the electronic landscape of the molecule, which can be exploited to control charge transport and energy level alignment in electronic devices.

Table 1: Strategies for Tailoring Properties of Naphthalocyanine Analogs

Design PrincipleTarget PropertyMethodPredicted/Observed OutcomeReference
Peripheral FunctionalizationOptical Absorption, Electronic LevelsAttaching substituent groups to the macrocycleTuning of HOMO/LUMO levels and optical band gap researchgate.netresearchgate.net
Axial Ligand SubstitutionElectronic Structure, Solid-State PackingReplacing the axial chloride ligand (e.g., with fluoride)Significant shifts in work function, HOMO energy, and solid-state absorption rsc.org
Computational ModelingStability, Reactivity, Charge DistributionUsing Density Functional Theory (DFT)Predictive understanding of structure-property relationships bohrium.com

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the performance of this compound in functional devices, it is crucial to move beyond static, ex-situ characterization and embrace advanced techniques capable of probing the material's properties in real-time under operational conditions. In-situ studies provide invaluable insights into dynamic processes such as charge generation, transport, aggregation, and degradation, which are often obscured in post-fabrication analyses.

Future research will increasingly rely on a suite of sophisticated spectroscopic methods to monitor these dynamic behaviors. researchgate.net Techniques such as time-resolved fluorescence and transient absorption spectroscopy can be employed to study the dynamics of photoexcited states on femtosecond to microsecond timescales. This allows researchers to track the efficiency of exciton (B1674681) dissociation and charge transfer at interfaces within a device, providing direct feedback for optimizing device architecture.

Vibrational spectroscopies, including Infrared (IR) and Raman spectroscopy, are powerful tools for in-situ structural analysis. researchgate.net By monitoring changes in the vibrational modes of the naphthalocyanine molecule, researchers can detect subtle alterations in molecular conformation, intermolecular interactions, and chemical bonding during device operation or degradation testing. This can reveal, for example, how the material's structure is affected by electric fields, illumination, or exposure to atmospheric components.

Integrating these spectroscopic techniques with computational tools represents a particularly promising frontier. researchgate.net By combining real-time experimental data with theoretical models, a more complete picture of the structure-dynamics-function relationship can be developed at an atomic level. researchgate.net For instance, in-situ UV-Vis spectroscopy can track changes in the absorption spectrum, indicating aggregation or chemical changes, while concurrent computational modeling can help interpret these spectral shifts in terms of specific molecular interactions.

Table 2: Advanced Spectroscopic Methods for In-Situ Analysis

TechniqueInformation GainedApplication for Al 2,3-NcClReference
Time-Resolved Fluorescence/Absorption SpectroscopyExcited-state dynamics, charge transfer efficiencyMonitoring exciton lifetime and dissociation at interfaces in solar cells researchgate.net
In-Situ Infrared (IR) & Raman SpectroscopyMolecular structure, intermolecular interactions, chemical changesDetecting structural degradation or conformational changes during device operation researchgate.net
In-Situ UV-Visible SpectroscopyElectronic transitions, aggregation stateObserving real-time changes in the material's optical properties under illumination or bias researchgate.netrsc.org
Circular Dichroism SpectroscopyChiral organization, supramolecular structureProbing the formation and nature of aggregated structures in thin films researchgate.net

Scalability and Sustainable Synthesis Approaches

For this compound to realize its commercial potential, the development of scalable and sustainable synthesis routes is paramount. Traditional laboratory-scale syntheses of phthalocyanines and their naphthalocyanine analogs often rely on high-boiling point solvents, harsh conditions, and multi-step processes that are not economically or environmentally viable for large-scale production.

A major focus of future research is the adoption of green chemistry principles to revolutionize the synthesis of these macrocycles. bgu.ac.ilresearchgate.net This involves a holistic approach to minimize environmental impact by using safer solvents, reducing energy consumption, and preventing waste generation. mdpi.commdpi.com One key metric guiding this effort is the E-factor (Environmental factor), which quantifies the amount of waste produced relative to the desired product, providing a clear target for process optimization. bgu.ac.ilnih.gov

Key sustainable strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to mere minutes and lower energy consumption significantly compared to conventional heating methods. researchgate.netmdpi.com

Greener Solvents: Replacing hazardous solvents with benign alternatives is a critical step. Research into using solvents like glycerol (B35011), which is renewable and has low toxicity, for phthalonitrile (B49051) tetramerization is a promising avenue. mdpi.com

Solvent-Free Reactions: Mechanochemical grinding and other solvent-free methods offer the potential to eliminate solvent waste entirely, representing an ideal green synthesis pathway. mdpi.com

Table 3: Comparison of Synthesis Approaches for Phthalocyanine Analogs

Synthesis ApproachKey FeaturesAdvantagesChallengesReference
Conventional SynthesisHigh-temperature reflux in organic solvents (e.g., quinoline)Established proceduresHigh energy use, hazardous solvents, long reaction times researchgate.net
Microwave-Assisted SynthesisUse of microwave irradiation as an energy sourceDrastic reduction in reaction time and energy consumptionScalability for bulk production needs further development researchgate.netmdpi.com
Green Solvent SynthesisUse of sustainable solvents like glycerol or anisoleReduced environmental impact and toxicityOptimization of reaction conditions and yields mdpi.com
Soluble Precursor RouteSynthesis of a soluble intermediate for solution processingEnables scalable, low-cost film fabrication (e.g., spin-coating)Requires a clean thermal conversion step to the final material nih.gov

Novel Device Architectures and Multicomponent Systems

Future advancements in the application of this compound will likely come from its strategic integration into novel device architectures and complex multicomponent systems. While traditionally used as an electron-donating (p-type) material in organic photovoltaics, recent studies have shown its potential to function as an electron-accepting (n-type) material as well. researchgate.net This versatility opens up a wide range of possibilities for its use in new device configurations.

One promising area is the development of all-naphthalocyanine or all-phthalocyanine solar cells. For example, a device has been fabricated where fluoro aluminum phthalocyanine (F-AlPc) acts as the donor and chloro aluminum phthalocyanine (Cl-AlPc) serves as the acceptor. rsc.org Such architectures can maximize spectral coverage and potentially enhance charge separation and transport by creating well-defined interfaces between structurally similar molecules.

Furthermore, creating multicomponent systems by combining this compound with nanomaterials offers a pathway to enhanced performance. Conjugating the naphthalocyanine molecule to nanoparticles, such as bimetallic nanoparticles, can modify its photophysical properties and create synergistic effects. researchgate.net These hybrid systems are being explored for various applications, leveraging the unique properties of both the organic macrocycle and the inorganic nanostructure.

Table 4: Emerging Device Configurations for Aluminum Naphthalocyanine/Phthalocyanine

Device ArchitectureRole of Al-NcCl/Al-PcClPotential AdvantageExample SystemReference
Inverted-Role Solar CellElectron AcceptorReplaces fullerenes, potentially increasing open-circuit voltage (Voc)α-6T (donor) / AlPcCl (acceptor) researchgate.net
All-Phthalocyanine Solar CellElectron AcceptorCreates an exciton-rectifying layer, simplifies material systemsF-AlPc (donor) / Cl-AlPc (acceptor) rsc.org
Ternary Blend Solar CellSensitizer or Cascade MaterialBroadens light absorption, improves charge transfer efficiencyDonor / Cl-AlPc / Acceptor (e.g., C60) rsc.org
Nanoparticle Conjugate SystemPhotosensitizerSynergistic effects from combining molecular and nanoparticle propertiesAlClPcTS41 conjugated to PEG-CuAuNPs researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for Aluminum 2,3-naphthalocyanine chloride, and how can purity be validated?

  • Methodology : Adapt phthalocyanine synthesis protocols, such as cyclotetramerization of 2,3-naphthalonitrile precursors with aluminum chloride under inert conditions . Purification involves column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (MALDI-TOF for molecular ion confirmation) .

Q. Which spectroscopic techniques are critical for characterizing structural and electronic properties?

  • Methodology : Use UV-Vis-NIR spectroscopy (600–900 nm range) to confirm Q-band absorption, indicative of π-π* transitions in the macrocycle. FT-IR identifies axial chloride bonding (Al–Cl stretch ~400 cm⁻¹). Cyclic voltammetry (in DMF/TBAP) reveals redox potentials for HOMO-LUMO gap estimation .

Advanced Research Questions

Q. How do axial ligand substitutions (e.g., chloride vs. sulfonate) alter photophysical properties?

  • Methodology : Compare fluorescence quantum yields (integrating sphere method) and singlet oxygen generation (using 1,3-diphenylisobenzofuran as a probe) between chloride and sulfonate derivatives. Time-resolved spectroscopy (TCSPC) quantifies excited-state lifetimes. Computational DFT (B3LYP/6-31G*) models ligand effects on electronic structure .

Q. What experimental designs evaluate efficacy in photodynamic therapy (PDT)?

  • Methodology : In vitro assays with cancer cell lines (e.g., HeLa) under 730 nm irradiation. Measure IC₅₀ via MTT assay, correlating with intracellular ROS detection (DCFH-DA probe). For in vivo studies, use murine tumor models to assess biodistribution (fluorescence imaging) and PDT-induced apoptosis (TUNEL staining) .

Q. How can computational modeling resolve contradictions in reported aggregation behavior?

  • Methodology : Perform molecular dynamics simulations (AMBER force field) to study solvent-dependent aggregation. Validate with experimental DLS (dynamic light scattering) and TEM. Compare with phthalocyanine analogs to identify structural drivers of aggregation discrepancies .

Data Contradiction Analysis

Q. How to address inconsistencies in reported singlet oxygen quantum yields (ΦΔ)?

  • Resolution : Standardize measurement conditions (solvent, light dose, reference dye). Common errors arise from incomplete degassing (oxygen quenching) or improper probe concentration. Cross-validate using multiple probes (DPBF and SOSG) and compare with literature values for analogous naphthalocyanines .

Q. Why do electrochemical studies show variability in redox potentials?

  • Resolution : Control electrode surface cleanliness (polish with alumina slurry) and solvent purity (dry DMF with molecular sieves). Account for aggregation effects by diluting samples below 1 µM. Reproduce results using alternative methods (e.g., EPR for radical detection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.